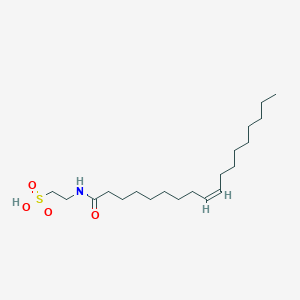

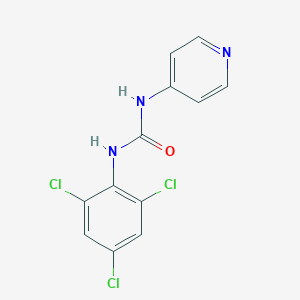

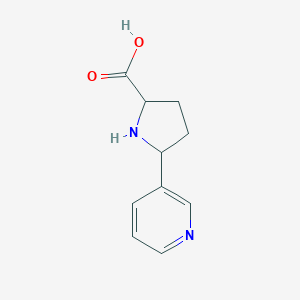

![molecular formula C27H26BrNO5 B024306 (S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone CAS No. 917379-10-3](/img/structure/B24306.png)

(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone

描述

Synthesis Analysis

The synthesis of 2-oxazolidinone derivatives often involves reactions of epoxides or halogenated compounds with carbon dioxide in the presence of diamines or through asymmetric synthesis methods. For example, reactions of 2-methoxy-3,3-dimethyl-2-phenyloxirane or α-bromoisobutyrophenone with carbon dioxide and aliphatic α,ω-diamines have been explored for producing 2-oxazolidinone derivatives (Saitǒ et al., 1986). Additionally, asymmetric synthesis methods have been utilized to create specific stereoisomers of oxazolidinone compounds, highlighting the importance of chirality in these syntheses (Shetty & Nelson, 1988).

Molecular Structure Analysis

The molecular structure of 2-oxazolidinone derivatives is characterized by a five-membered ring containing an oxygen and a nitrogen atom. This structure is crucial for the compound's reactivity and interaction with other molecules. X-ray crystal analysis has provided insights into the stereochemistry and conformation of these molecules, revealing the orientation of substituents and the overall 3D arrangement (Zanotti et al., 1980).

Chemical Reactions and Properties

2-Oxazolidinone derivatives participate in a variety of chemical reactions, including Lewis acid-promoted substitutions, diastereoselective asymmetric desymmetrization, and conjugate additions. These reactions are essential for modifying the compound's structure and introducing new functional groups (Ishibuchi et al., 1991), (Sugiyama et al., 2012), (Gaul & Seebach, 2002).

科学研究应用

Oxazolidinone Derivatives in Antimicrobial Research

Oxazolidinones are a novel chemical class of synthetic antimicrobial agents showing unique mechanisms of protein synthesis inhibition. These compounds, including linezolid, the clinically developed oxazolidinone, exhibit bacteriostatic activity against significant human pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. The pharmacokinetic profiles, oral bioavailability, and in vivo activities against gram-positive pathogens highlight the potential of oxazolidinone derivatives in treating serious infections due to resistant gram-positive organisms. Further modifications to the oxazolidinone nucleus could yield agents with greater potency and novel activity spectra (Diekema & Jones, 2000)[https://consensus.app/papers/oxazolidinones-review-diekema/6f1e8387bc535c758a06730978a64a89/?utm_source=chatgpt].

Advances in 3-Hydroxycoumarin Chemistry

The chemistry of coumarins, particularly 3-hydroxycoumarin, underscores the significance of such compounds in various fields of biology. Coumarins serve as precursors in pharmaceuticals, perfumery, and agrochemical industries. The reactivity and biological properties of 3-hydroxycoumarin, including its applications in genetics, pharmacology, and microbiology, underscore the diverse utility of this compound class in scientific research (Yoda, 2020)[https://consensus.app/papers/overview-recent-advances-3hydroxycoumarin-chemistry-yoda/2ff479d42e5c5af7a67b5146f1c97553/?utm_source=chatgpt].

Novel Oxazolidinone Derivatives and Antibacterial Agents

Recent efforts to discover new oxazolidinone-based antibacterial agents have led to the identification of numerous derivatives with improved biological profiles. These efforts, primarily driven by private companies, aim to pinpoint the features responsible for activity enhancement. A vast number of oxazolidinone derivatives under study could potentially reach the market, signifying the dynamic nature of research in this area and its implications for developing new antibacterial treatments (Poce et al., 2008)[https://consensus.app/papers/oxazolidinone-derivatives-agents-improved-activity-poce/3d287cea288357bcb79caf044051650a/?utm_source=chatgpt].

Oxazolidinone Hybrids Against MRSA

The development of oxazolidinone-containing hybrids presents a novel strategy to combat methicillin-resistant Staphylococcus aureus (MRSA). These hybrids, by acting on the ribosomal 50S subunit of bacteria, offer a new class of antimicrobial agents with potential activity against multidrug-resistant gram-positive pathogens. The exploration of oxazolidinone hybrids is crucial for developing novel anti-MRSA agents, highlighting the innovative approaches in addressing antibiotic resistance (Jiang, Liu, & Gao, 2020)[https://consensus.app/papers/oxazolidinonecontaining-hybrids-antibacterial-jiang/65b8a31fc3a059bdae8b26473dde5b06/?utm_source=chatgpt].

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact.

未来方向

This involves speculating on potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.

Please consult with a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

属性

IUPAC Name |

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSXPUVKDPDGEV-URXFXBBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CC2=C(C=C(C=C2)OC)Br)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575627 | |

| Record name | (4S)-4-Benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 15606227 | |

CAS RN |

917379-10-3 | |

| Record name | (4S)-4-Benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

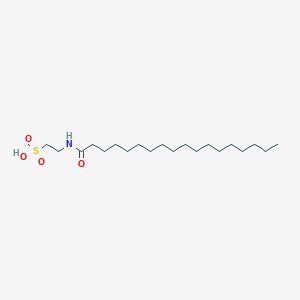

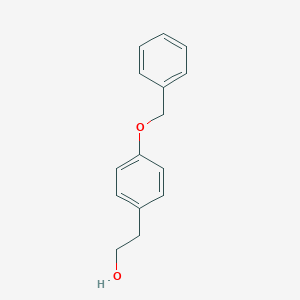

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

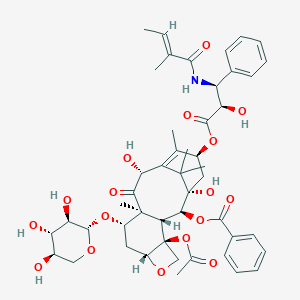

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)